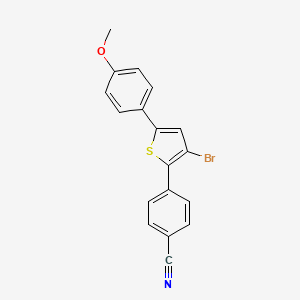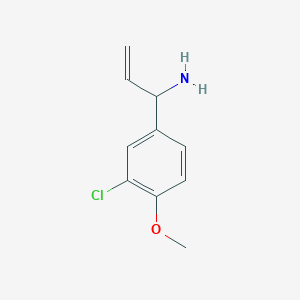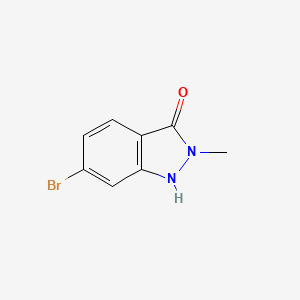
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol is an organic compound with significant interest in various fields of scientific research. This compound features a bromine atom attached to a phenol ring, along with an amino and hydroxy group on a propyl chain. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxypropyl groups. One common method involves the use of bromine in an aqueous solution to brominate phenol, followed by a reaction with (1S,2S)-1-amino-2-hydroxypropane under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the introduction of the amino and hydroxypropyl groups using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-((1S,2S)-1-amino-2-oxopropyl)-6-bromophenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m0/s1 |
InChI-Schlüssel |
AAFUDAAVJMVDRI-YLWLKBPMSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O |
Kanonische SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)
![Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)

![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)
![[(3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxythiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B15236618.png)
![3-(2-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236620.png)
